molecular formula C9H15ClN2O B2872332 [1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride CAS No. 1864015-42-8

[1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride

Cat. No.: B2872332
CAS No.: 1864015-42-8
M. Wt: 202.68
InChI Key: ZLMLEFOAKXEJKG-UHFFFAOYSA-N
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Description

[1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride (CAS: 19501-58-7) is a substituted hydrazine derivative characterized by a para-methoxy group attached to a phenyl ring, which is further linked to an ethylhydrazine moiety. This compound is widely used as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazoles, indoles, and thiazoles . Its electron-donating methoxy group enhances reactivity in cyclocondensation and Fischer indole synthesis reactions, making it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

1-(4-methoxyphenyl)ethylhydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-7(11-10)8-3-5-9(12-2)6-4-8;/h3-7,11H,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMLEFOAKXEJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride typically involves the reaction of 4-methoxyphenylhydrazine with ethyl bromide in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride can undergo oxidation reactions to form corresponding or .

    Reduction: It can be reduced to form or .

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Ethanol, methanol, dichloromethane.

Major Products:

    Azobenzenes: Formed through oxidation.

    Amines: Formed through reduction.

    Hydrazones: Formed through reduction or substitution reactions.

Scientific Research Applications

Chemistry:

  • Used as a reagent in the synthesis of heterocyclic compounds .
  • Acts as an intermediate in the preparation of pharmaceutical compounds .

Biology:

  • Investigated for its potential use in biochemical assays .
  • Studied for its interactions with biological macromolecules .

Medicine:

  • Explored for its potential antimicrobial and antitumor properties.
  • Used in the development of diagnostic agents .

Industry:

  • Employed in the synthesis of dyes and pigments .
  • Utilized in the production of agrochemicals .

Mechanism of Action

The mechanism of action of [1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride involves its interaction with biological targets such as enzymes and receptors . The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways , resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Para-Substituted Phenylhydrazine Hydrochlorides

Table 1: Key Properties of Para-Substituted Derivatives
Compound Substituent CAS Number Yield in Synthesis* Key Applications Reactivity Notes
[1-(4-Methoxyphenyl)ethyl]hydrazine HCl -OCH₃ 19501-58-7 60% Pharmaceuticals, pyrazole synthesis Electron-donating; enhances cyclization
(4-Ethylphenyl)hydrazine HCl -C₂H₅ 53661-18-0 N/A Agrochemicals, drug intermediates Moderate steric hindrance; lower polarity
(4-Nitrophenyl)hydrazine HCl -NO₂ 636-99-7 N/A Analytical reagents, dye synthesis Electron-withdrawing; reduces nucleophilicity
(4-Bromo-2-ethylphenyl)hydrazine HCl -Br, -C₂H₅ 1628810-35-4 N/A Specialty polymers, halogenated intermediates Bromine increases molecular weight and stability
(4-Ethoxyphenyl)hydrazine HCl -OC₂H₅ 76014-10-3 N/A Pharmaceuticals, metabolic studies Longer alkoxy chain; alters solubility

*Yields are context-dependent and derived from specific reaction conditions.

Key Findings:
  • Electronic Effects: The methoxy group (-OCH₃) in [1-(4-Methoxyphenyl)ethyl]hydrazine HCl enhances electron density at the phenyl ring, facilitating electrophilic substitution reactions. In contrast, the nitro group (-NO₂) in (4-nitrophenyl)hydrazine HCl reduces reactivity due to its electron-withdrawing nature .
  • Steric and Solubility Factors : Ethyl (-C₂H₅) and ethoxy (-OC₂H₅) substituents introduce steric bulk, which can hinder reaction rates but improve lipid solubility for biological applications .
  • Halogenated Derivatives : Bromine in (4-Bromo-2-ethylphenyl)hydrazine HCl increases molecular weight and stability, making it suitable for high-temperature reactions .

Meta-Substituted and Fluorinated Derivatives

3-Methoxyphenylhydrazine Hydrochloride (CAS: 39232-91-2)
  • Structure : Methoxy group at the meta position.
  • Reactivity : The meta substitution reduces conjugation with the hydrazine moiety, leading to lower yields in cyclization reactions compared to para isomers .
  • Applications : Less common in drug synthesis due to unfavorable electronic effects .
Fluorophenyl Derivatives (e.g., 4-Fluorophenylhydrazine HCl)
  • Structure : Fluorine at the para position.
  • Reactivity : Fluorine’s electronegativity increases the compound’s stability and bioavailability, making it prevalent in CNS drug candidates .
  • Yield : Fluorinated analogs often exhibit lower synthetic yields (e.g., ~50–55%) due to challenges in handling fluorinated intermediates .

Biological Activity

[1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H14ClN3O
  • Molecular Weight : 229.69 g/mol

This compound is characterized by the presence of a methoxyphenyl group and a hydrazine moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can significantly affect various biochemical pathways, contributing to its observed pharmacological effects.

1. Antioxidant Activity

Research has demonstrated that derivatives of this compound exhibit notable antioxidant properties. The DPPH radical scavenging method has been employed to assess these activities, revealing that certain derivatives possess antioxidant capabilities comparable to well-known antioxidants such as ascorbic acid .

2. Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results indicate that some derivatives are more cytotoxic against U-87 cells than MDA-MB-231 cells, suggesting selectivity in their anticancer activity .

3. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Various studies report moderate inhibitory activity against COX-I and COX-II, with IC50 values indicating potential as anti-inflammatory agents .

Study 1: Antioxidant Evaluation

A study conducted by researchers evaluated the antioxidant properties of several hydrazone derivatives related to this compound. The results indicated that certain derivatives exhibited DPPH scavenging activities significantly higher than ascorbic acid, showcasing their potential as effective antioxidants .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of the compound against U-87 and MDA-MB-231 cell lines. The findings revealed that specific derivatives demonstrated IC50 values indicating potent cytotoxicity, supporting further exploration for therapeutic applications in cancer treatment .

Data Summary

Biological ActivityMethodologyKey Findings
AntioxidantDPPH Scavenging AssayHigher activity than ascorbic acid in some derivatives
AnticancerMTT AssaySelective cytotoxicity against U-87 cells
COX InhibitionEnzyme AssaysModerate inhibition against COX-I/II

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